4-Acetylpiperidine-1-carbonyl chloride CAS number and properties
4-Acetylpiperidine-1-carbonyl chloride CAS number and properties
CAS Number: 59084-16-1
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate for researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
4-Acetylpiperidine-1-carbonyl chloride is a reactive acyl chloride compound. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its bifunctional nature, containing both a reactive carbonyl chloride and a piperidine scaffold, makes it a versatile reagent in medicinal chemistry.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 59084-16-1 | [3][4][5] |
| Molecular Formula | C₈H₁₂ClNO₂ | [3][4][5] |
| Molecular Weight | 189.64 g/mol | [3][5] |
| IUPAC Name | 1-acetylpiperidine-4-carbonyl chloride | [1][5] |
| Appearance | White to yellow or brown crystalline powder | [1][3] |
| Purity | Typically ≥95% | [1][3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 135-137 °C | [3][4] |
| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.224 g/cm³ | [3][4] |
| Flash Point | 140.1 °C | [3][4] |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | [2][3][4] |
| Vapor Pressure | 0.0007 mmHg at 25°C | [3][4] |
| Refractive Index | 1.496 | [3][4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides reference spectra for 1-Acetylpiperidine-4-carbonyl chloride, which can be used for identification purposes.[6]
-
Infrared (IR) Spectroscopy: The characteristic feature in the IR spectrum for an acyl chloride is a strong carbonyl (C=O) stretching band appearing at a high wavenumber, typically around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.[7] The NIST WebBook includes a gas-phase IR spectrum for the parent carboxylic acid, 1-Acetyl-4-piperidinecarboxylic acid, which shows a strong carbonyl absorption, though at a lower frequency than the acyl chloride.[8]
Experimental Protocols
Synthesis of 4-Acetylpiperidine-1-carbonyl chloride
The compound is typically prepared from its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. A common method involves reaction with a chlorinating agent like thionyl chloride (SOCl₂).
Methodology:
-
To a stirred solution of 1-acetylpiperidine-4-carboxylic acid in an inert, dry solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 4-Acetylpiperidine-1-carbonyl chloride can be used directly in subsequent steps or purified by crystallization if necessary.
Caption: Synthesis of 4-Acetylpiperidine-1-carbonyl chloride.
Application in Amide Synthesis (Amidation)
A primary application of 4-Acetylpiperidine-1-carbonyl chloride is the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
General Methodology:
-
Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane, THF, or Cyrene™) and cool the mixture to 0 °C in an ice bath.[11][12]
-
Slowly add a solution of 4-Acetylpiperidine-1-carbonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. The reaction is often exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion.
-
Upon completion, the reaction is typically quenched with water or an aqueous solution. The product can then be extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or crystallization.
Caption: General workflow for amide synthesis.
Safety, Handling, and Storage
Hazard Identification:
-
Causes severe skin burns and eye damage.[1]
-
Harmful if swallowed.[1]
-
May cause respiratory irritation.
Safety Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Storage and Stability:
-
The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[1][3]
-
The compound is reported to be unstable at room temperature and may decompose.
References
- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 2. biosynce.com [biosynce.com]
- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 5. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]
- 6. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 9. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]
- 10. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
